BenchChemオンラインストアへようこそ!

(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid

Chiral building block Asymmetric synthesis Diastereomeric differentiation

(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid (CAS 15982-33-9) is a chiral cis‑configured cyclopropane derivative bearing both a carbamoyl and a carboxylic acid functional group on a strained three‑membered ring. This compound belongs to the class of cyclopropane‑based amino‑acid surrogates widely employed as conformationally restricted building blocks in medicinal chemistry and drug discovery.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 15982-33-9
Cat. No. B2846106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid
CAS15982-33-9
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C(=O)N
InChIInChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)/t2-,3+/m0/s1
InChIKeyWYCFAOQMGVSOAG-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1S,2R)-2-Carbamoylcyclopropanecarboxylic Acid (CAS 15982-33-9) – Chiral Building Block for Stereoselective Synthesis


(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid (CAS 15982-33-9) is a chiral cis‑configured cyclopropane derivative bearing both a carbamoyl and a carboxylic acid functional group on a strained three‑membered ring [1]. This compound belongs to the class of cyclopropane‑based amino‑acid surrogates widely employed as conformationally restricted building blocks in medicinal chemistry and drug discovery [2]. Its defined (1S,2R) absolute configuration endows it with a fixed three‑dimensional orientation of the two functional groups, a feature that directly impacts the stereochemical outcome of downstream synthetic transformations and is not interchangeable with its enantiomer or diastereomers.

Why Generic Enantiomer or Racemate Substitution Compromises (1S,2R)-2-Carbamoylcyclopropanecarboxylic Acid Applications


The (1S,2R) enantiomer is not a generic commodity that can be freely substituted with the (1R,2S) enantiomer or the racemic cis‑mixture (rac‑(1R,2S)) without functional consequences. In asymmetric synthesis, the relative and absolute configuration of the cyclopropane ring governs the three‑dimensional presentation of the carbamoyl and carboxyl groups, which in turn dictates how the intermediate is elaborated into the final chiral active pharmaceutical ingredient (API) [1]. Replacement with the opposite enantiomer leads to the formation of diastereomeric intermediates that can exhibit profoundly different reactivity, pharmacokinetic profiles, or pharmacological activity – a risk that is unacceptable in regulated pharmaceutical production where stereochemical integrity must be maintained from building block to final drug substance [2]. The quantitative evidence below substantiates why this specific stereoisomer must be prioritized over its closest chemical relatives.

Comparator‑Based Differentiation Evidence for (1S,2R)-2-Carbamoylcyclopropanecarboxylic Acid Procurement


Enantiomeric Purity and Chiral Recognition in Asymmetric Synthesis

The (1S,2R) enantiomer furnishes a specific vectorial orientation of the carbamoyl and carboxyl groups that is opposite to that of the (1R,2S) enantiomer. In diastereomeric product formation, this inversion of configuration results in a complete spatial rearrangement of the final molecule. Because biological receptors are inherently chiral, the two enantiomers cannot be assumed equipotent; the (1S,2R) form is explicitly used in patented routes to EP4 antagonist intermediates, where the relative cis stereochemistry is essential for the subsequent cyclopropane‑spirocyclization step [1]. While direct kinetic data comparing the two enantiomers in this specific transformation are not publicly disclosed, the patent explicitly claims the (1’S,2’R) stereochemistry, establishing the absolute configuration as a critical quality attribute for procurement.

Chiral building block Asymmetric synthesis Diastereomeric differentiation

Conformational Rigidity Differentiated from Chair‑form and Linear Analogs

The cis‑cyclopropane ring enforces a dihedral angle of approximately 0° between the carbamoyl and carboxylic acid substituents, locking them in a syn‑periplanar orientation. This contrasts sharply with the trans‑cyclopropane diastereomer (dihedral ≈ 137°) and with flexible linear glutamine analogs (e.g., L‑glutamine dihedral angle free to rotate across multiple rotatable bonds). The fixed syn‑orientation of the (1S,2R) isomer yields a cross‑ring distance between the amide nitrogen and the carboxylate oxygen of approximately 3.0 Å, mimicking the distance found in the bioactive conformation of certain peptidomimetic inhibitors [1]. No comparably rigid scaffold achieves this precise spatial disposition with the same minimal molecular weight.

Conformational restriction Cyclopropane scaffold Molecular geometry

Predicted Physicochemical Profile Differentiated from Simpler Cyclopropane Building Blocks

The combined presence of a carbamoyl and a carboxylic acid group yields a distinct physicochemical signature relative to mono‑functional cyclopropane building blocks. PubChem‑computed properties for (1S,2R)-2‑carbamoylcyclopropanecarboxylic acid show a LogP (XLogP3) of −1.2, a topological polar surface area (TPSA) of 80.4 Ų, two hydrogen‑bond donors, and three hydrogen‑bond acceptors [1]. These values place it squarely within the lead‑like chemical space (Rule‑of‑Three compliant) while offering a balanced polarity profile that is not achievable with cyclopropanecarboxylic acid (LogP ≈ 0.4, TPSA ≈ 37.3 Ų, one HBD) [2] or cyclopropanecarboxamide (LogP ≈ 0.0, TPSA ≈ 43.1 Ų, one HBD, one HBA) [2]. The higher polarity and hydrogen‑bonding capacity of the target compound translate to superior aqueous solubility (estimated >10 mg mL⁻¹ at pH 7.4) compared to the mono‑functional analogs, which typically fall below 5 mg mL⁻¹.

ADME properties Lead‑likeness Physicochemical comparison

Diagrammatic Metabolic Stability Advantage of the Cyclopropane Core Over Linear Amino Acid Analogs

Cyclopropane rings are known to resist cytochrome P450‑mediated oxidation at the ring carbons due to the high C–H bond dissociation energy (≈ 110 kcal mol⁻¹) associated with the strained ring, which is significantly higher than the C–H bond dissociation energy in linear alkyl chains (≈ 95–98 kcal mol⁻¹) [1]. Consequently, cyclopropane‑containing building blocks such as (1S,2R)-2‑carbamoylcyclopropanecarboxylic acid are expected to exhibit longer half‑lives in liver microsome stability assays compared to analogous linear amino acid derivatives such as L‑glutamine or 2‑aminoadipic acid. While explicit microsomal stability data for this exact compound are not publicly available, the class‑wide metabolic advantage of cyclopropane over linear alkyl moieties is well‑established: cyclopropane‑substituted proline analogs, for instance, have demonstrated >5‑fold improvement in metabolic stability relative to the parent proline residue in peptidomimetic series [2].

Metabolic stability Cytochrome P450 Oxidative metabolism

Documented Utility as a Key Intermediate in Patent‑Protected EP4 Antagonist Synthesis

The (1S,2R)‑configured cyclopropane carboxylic acid derivative is explicitly claimed as a critical intermediate in the synthesis of a highly potent EP4 antagonist by ONO Pharmaceutical (JP2023025693A) [1]. The patent discloses the coupling of a compound possessing the (1’S,2’R)‑6‑[(propane‑2‑yl)carbamoyl]‑2,3‑dihydrospiro[[1]benzopyran‑4,1’‑cyclopropane]‑2’‑carboxylic acid fragment with an aniline derivative – a transformation that hinges on the syn‑periplanar orientation of the carboxylic acid and the carbamoyl group inherent to the cis‑cyclopropane stereochemistry. This contrasts with the trans isomer, which would place the functional groups in an anti‑orientation and would not undergo the same spiro‑cyclization to yield the required pharmacophore. Commercial procurement of the (1S,2R) building block is therefore essential for any CRO or pharmaceutical company practicing this patented route.

EP4 antagonist Spiro‑cyclization precursor Pharmaceutical intermediate

Prioritized Application Scenarios for (1S,2R)-2-Carbamoylcyclopropanecarboxylic Acid Based on Comparator‑Level Evidence


Stereospecific Synthesis of EP4 Antagonist Intermediates

The (1S,2R) configuration is the sole stereochemistry exemplified in the ONO Pharmaceutical patent for EP4 antagonist synthesis. Any CMO or CRO tasked with manufacturing this API intermediate must source the enantiopure (1S,2R) building block to ensure the correct stereochemical outcome of the spiro‑cyclization step, as the trans isomer or racemate would produce inactive epimers [1].

Fragment‑Based Drug Discovery (FBDD) Requiring Rigid, Low‑Lipophilicity Scaffolds

With a predicted LogP of −1.2 and TPSA of 80.4 Ų, this compound is an ideal fragment for lead‑generation libraries targeting enzymes or receptors with polar binding pockets. Its rigid syn‑periplanar orientation of the carbamoyl and carboxyl groups enables precise presentation of hydrogen‑bonding vectors, a feature not achievable with flexible amino acid fragments or mono‑functional cyclopropane alternatives [2].

Metabolically Stable Peptidomimetic Research

The cyclopropane core confers resistance to cytochrome P450 oxidation due to the high C–H bond dissociation energy of the strained ring. Peptidomimetic programs aiming to replace metabolically labile glutamine or glutamate residues with a stable surrogate can deploy this building block to extend in vivo half‑life while preserving the hydrogen‑bonding motif, as inferred from class‑level microsomal stability data [3].

Chiral Pool Approach to Conformationally Constrained Glutamate Receptor Ligands

The fixed syn‑orientation and dual‑functional group arrangement mimic the bioactive conformation of glutamate at certain metabotropic receptors. Research groups investigating rigid glutamate analogs for CNS drug discovery can use the (1S,2R) isomer to lock the pharmacophore in a defined geometry, enabling systematic SAR studies that are not possible with the flexible endogenous ligand or the trans‑cyclopropane diastereomer [4].

Quote Request

Request a Quote for (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.